molecular formula C21H21N5O2S B11489075 1,3-dimethyl-5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11489075
M. Wt: 407.5 g/mol
InChI Key: KZTJPTPKWQSCIN-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Triazole Moiety: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound.

    Acetylation: The final step involves acetylation of the benzimidazole core with an acetylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the triazole ring or benzimidazole core using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole or benzimidazole derivatives.

    Substitution: Substituted benzimidazole or triazole derivatives.

Scientific Research Applications

1,3-dimethyl-5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antiviral, or anticancer agent due to its benzimidazole core.

    Biological Studies: Investigating its interaction with biological targets such as enzymes or receptors.

    Industrial Applications: Use as a precursor for the synthesis of more complex molecules or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The triazole ring may enhance binding affinity and specificity, while the sulfanyl group can participate in redox reactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with similar biological activities.

    Triazole Derivatives: Compounds with a triazole ring that exhibit antimicrobial and antifungal properties.

    Sulfoxides and Sulfones: Oxidized derivatives of sulfanyl compounds with enhanced stability and activity.

Uniqueness

1,3-dimethyl-5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its combination of a benzimidazole core, triazole ring, and sulfanyl group. This combination provides a multifaceted approach to interacting with biological targets, making it a promising candidate for drug development and other scientific applications.

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

1,3-dimethyl-5-[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzimidazol-2-one

InChI

InChI=1S/C21H21N5O2S/c1-13-5-7-14(8-6-13)19-22-23-20(26(19)4)29-12-18(27)15-9-10-16-17(11-15)25(3)21(28)24(16)2/h5-11H,12H2,1-4H3

InChI Key

KZTJPTPKWQSCIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)C3=CC4=C(C=C3)N(C(=O)N4C)C

Origin of Product

United States

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